3-acetyl-4-methoxy-2(1H)-quinolinone
Overview
Description
3-acetyl-4-methoxy-2(1H)-quinolinone, commonly referred to as AMQ, is a compound with a variety of applications in the scientific research field. It has been used in a wide range of experiments, from drug development to medical research. AMQ has been studied for its potential in treating various diseases and conditions, and has been found to have a number of biochemical and physiological effects. In
Scientific Research Applications
Bacteriostatic Properties
A study highlights the isolation of 4-methoxy-1-methyl-2(1H)quinolinone from Euodia lunu-ankenda, suggesting its potential bacteriostatic properties (Manandhar et al., 1985).
Chemical Synthesis and Rearrangements
In the field of chemical synthesis, 3-acetyl-4-methoxy-2(1H)-quinolinone undergoes various rearrangements. A study describes the reactions of 1-methyl-3-(methylsulfinyl)-4(1H)quinolinone with acetic anhydride and thionyl chloride, leading to different derivatives (Connor et al., 1978).
Isolation from Marine-Derived Fungi
Research on marine-derived fungi Penicillium janczewskii led to the identification of diastereomeric quinolinones, including compounds related to 3-acetyl-4-methoxy-2(1H)-quinolinone, showing moderate cytotoxicity on certain tumor cell lines (He et al., 2005).
Nuclear Overhauser Effects and X-ray Analysis
The compound has been studied for its structural properties using 1H NMR spectral assignment and nuclear Overhauser enhancement studies, as well as X-ray analysis, to understand its molecular structure (Boryczka et al., 2010).
Ayurvedic Medicine Research
In Ayurvedic medicine, 2(1H)-quinolinone derivatives have been isolated from processed root tubers of Aconitum ferox, indicating the presence of such compounds in traditional medicine preparations (Hanuman & Katz, 1993).
Reduction to Alkyl Derivatives
A method for reducing 3-acyl-4-hydroxy-2(1H)-quinolones to 3-alkyl derivatives using zinc powder in acetic acid/hydrochloric acid has been developed, showcasing the compound's versatility in chemical transformations (Kappe et al., 1995).
Photochemical Properties
The photochemical properties of acetyldihydroquinolinones, related to 3-acetyl-4-methoxy-2(1H)-quinolinone, have been investigated to understand their electronic transitions and photochemical behavior (Bakalova & Kavrakova, 1992).
Solid-Phase Synthesis for Biological Activities
The compound's structural motif is utilized in the solid-phase synthesis of quinolinone libraries to explore its various biological activities, including antibacterial, anticancer, and antiviral properties (Kwak et al., 2015).
properties
IUPAC Name |
3-acetyl-4-methoxy-1H-quinolin-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3/c1-7(14)10-11(16-2)8-5-3-4-6-9(8)13-12(10)15/h3-6H,1-2H3,(H,13,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGMICPWQCVLUIG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C2=CC=CC=C2NC1=O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401290337 | |
Record name | 3-Acetyl-4-methoxy-2(1H)-quinolinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401290337 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-acetyl-4-methoxy-2(1H)-quinolinone | |
CAS RN |
400079-79-0 | |
Record name | 3-Acetyl-4-methoxy-2(1H)-quinolinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=400079-79-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Acetyl-4-methoxy-2(1H)-quinolinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401290337 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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